molecular formula C20H31NO3 B588985 Pentoxyverine-d8 CAS No. 1329797-10-5

Pentoxyverine-d8

Cat. No.: B588985
CAS No.: 1329797-10-5
M. Wt: 341.521
InChI Key: CFJMRBQWBDQYMK-NQUIVBQFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentoxyverine-d8 involves the incorporation of deuterium atoms into the pentoxyverine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with deuterated precursors and carry out the synthesis under conditions that ensure the retention of deuterium atoms .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process may include steps such as deuterium exchange reactions, where hydrogen atoms in the molecule are replaced with deuterium atoms. The final product is then purified using techniques such as chromatography to ensure high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Pentoxyverine-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield alcohols or amines .

Scientific Research Applications

Pentoxyverine-d8 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Mechanism of Action

Pentoxyverine-d8, like pentoxyverine, exerts its effects by acting on sigma-1 receptors in the central nervous system. It is believed to suppress the cough reflex by modulating the activity of these receptors. Additionally, it has antimuscarinic and local anesthetic properties, which contribute to its antitussive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pentoxyverine-d8

This compound is unique due to its deuterated nature, which makes it particularly useful in research settings. The incorporation of deuterium atoms allows for more precise tracking and analysis in pharmacokinetic and metabolic studies, providing valuable insights into the behavior of pentoxyverine in the body .

Properties

CAS No.

1329797-10-5

Molecular Formula

C20H31NO3

Molecular Weight

341.521

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 2,2,3,3,4,4,5,5-octadeuterio-1-phenylcyclopentane-1-carboxylate

InChI

InChI=1S/C20H31NO3/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3/i8D2,9D2,12D2,13D2

InChI Key

CFJMRBQWBDQYMK-NQUIVBQFSA-N

SMILES

CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2

Synonyms

1-phenyl-Cyclopentanecarboxylic Acid-d8 2-[2-(Diethylamino)ethoxy]ethyl Ester;  1-Phenylcyclopentane-1-carboxylic Acid-d8 Diethylaminoethoxyethyl Ester;  2-(Diethylaminoethoxy)ethyl-d8 1-Phenyl-1-cyclopentanecarboxylate;  Atussil-d8;  Carbetapentane-d8; 

Origin of Product

United States

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